(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
The compound (2E,5E)-5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dinitrophenol with a suitable aldehyde to form the corresponding Schiff base, which is then reacted with a thiazolidinone derivative under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
(2E,5E)-5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2E,5E)-5-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidinone ring, phenyl group, and dinitrophenoxy group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C22H14N4O6S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14N4O6S/c27-21-20(33-22(24-21)23-15-4-2-1-3-5-15)12-14-6-9-17(10-7-14)32-19-11-8-16(25(28)29)13-18(19)26(30)31/h1-13H,(H,23,24,27)/b20-12+ |
InChI Key |
YKEDEGXAKURPKK-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S2 |
Origin of Product |
United States |
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